Physicochemical & Electronic Profile
The specific substitution pattern of (3-fluoro-5-nitrophenyl)boronic acid results in distinct physicochemical properties compared to its regioisomers and mono-substituted analogs. For instance, it has a predicted density of 1.5 g/cm³ and a predicted pKa of 5.90 , which differ from the measured values for 3-nitrophenylboronic acid (density: 1.4 g/cm³) . The presence of both electron-withdrawing groups is known to increase the electrophilicity of the boronic acid, enhancing its reactivity in transmetalation steps of cross-coupling reactions [1].
| Evidence Dimension | Predicted Density / Measured Density |
|---|---|
| Target Compound Data | Predicted density of 1.5 g/cm³ |
| Comparator Or Baseline | 3-Nitrophenylboronic acid: measured density of 1.4 g/cm³ |
| Quantified Difference | Approximately 7% higher predicted density for the target compound. |
| Conditions | Data derived from computational prediction (ACD/Labs) for target; experimentally measured for comparator. |
Why This Matters
Different densities can influence handling, storage, and the preparation of precise molar solutions for synthetic or analytical applications.
- [1] Kuujia. (n.d.). Cas no 1150114-29-6 (2-Fluoro-3-nitrophenylboronic Acid). Retrieved from https://www.kuujia.com/cas-1150114-29-6.html View Source
